molecular formula C10H17N3O B5813605 N'-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide

N'-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide

Cat. No.: B5813605
M. Wt: 195.26 g/mol
InChI Key: SPESFRFIHAKXOK-UHFFFAOYSA-N
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Description

N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide typically involves the reaction of 1-methylpiperidine with cyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N’-(1-methylpiperidin-4-ylidene)cyclopropanecarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-6-4-9(5-7-13)11-12-10(14)8-2-3-8/h8H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPESFRFIHAKXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C2CC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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